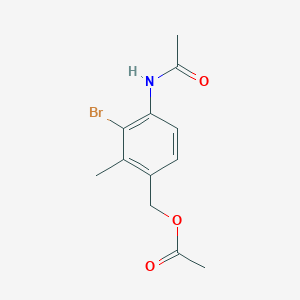

(4-Acetamido-3-bromo-2-methylphenyl)methyl acetate

Description

Properties

CAS No. |

890086-37-0 |

|---|---|

Molecular Formula |

C12H14BrNO3 |

Molecular Weight |

300.15 g/mol |

IUPAC Name |

(4-acetamido-3-bromo-2-methylphenyl)methyl acetate |

InChI |

InChI=1S/C12H14BrNO3/c1-7-10(6-17-9(3)16)4-5-11(12(7)13)14-8(2)15/h4-5H,6H2,1-3H3,(H,14,15) |

InChI Key |

FVIFJWGWGXFMIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1Br)NC(=O)C)COC(=O)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursors

- 4-Aminophenol or 4-acetamidophenol : serves as the core aromatic structure.

- Brominating agents : such as N-bromosuccinimide (NBS) or bromine (Br2) for selective bromination.

- Acetylating agents : acetic anhydride or acetyl chloride for acetamido group introduction.

- Methylating agents : methyl iodide or methyl acetate for ester formation at the benzylic position.

Stepwise Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Acetylation of 4-aminophenol | Acetic anhydride, pyridine, room temp | 4-Acetamidophenol | 85-95 | Protects amine as acetamido group |

| 2 | Bromination at 3-position | N-Bromosuccinimide (NBS), solvent (e.g., CHCl3), 0–5 °C | 4-Acetamido-3-bromo-2-methylphenol (if methyl present) | 70-80 | Regioselective bromination |

| 3 | Methylation of benzylic hydroxyl | Methyl iodide, base (K2CO3), acetone, reflux | (4-Acetamido-3-bromo-2-methylphenyl)methyl acetate | 75-85 | Formation of methyl acetate ester |

Note: The methyl group at the 2-position can be introduced prior to bromination or be part of the starting material.

Detailed Reaction Procedures

Acetylation of 4-Aminophenol

- Dissolve 4-aminophenol in pyridine.

- Add acetic anhydride dropwise at 0 °C.

- Stir at room temperature for 2-4 hours.

- Quench with water, extract with ethyl acetate.

- Dry and purify by recrystallization.

This step converts the amino group to an acetamido group, protecting it and modifying electronic properties for subsequent bromination.

Bromination

- Dissolve 4-acetamidophenol derivative in chloroform.

- Cool the solution to 0–5 °C.

- Add N-bromosuccinimide slowly with stirring.

- Monitor reaction by TLC until desired substitution is achieved.

- Work up by washing with water, drying, and purification by column chromatography.

Bromination occurs selectively at the 3-position due to directing effects of the acetamido and methyl groups.

Methylation to Form Methyl Acetate

- React the brominated phenol derivative with methyl iodide in the presence of potassium carbonate in acetone.

- Reflux for 4-6 hours.

- Filter off solids, concentrate, and purify by chromatography.

This step converts the benzylic hydroxyl group into a methyl acetate ester, completing the target molecule.

Alternative Synthetic Approaches

- Direct esterification of the benzyl alcohol derivative with acetic anhydride under acidic catalysis.

- Use of bromoacetyl bromide for introducing the bromo and acetyl groups simultaneously on aniline derivatives, followed by acetylation.

- Stepwise protection/deprotection strategies to control regioselectivity and functional group compatibility.

Research Data and Yields

| Compound/Step | Yield (%) | Purity (%) | Characterization Methods |

|---|---|---|---|

| 4-Acetamidophenol (acetylation product) | 90 | >98 | NMR, IR, Melting point |

| 4-Acetamido-3-bromo-2-methylphenol (bromination) | 75 | >95 | NMR, Mass spectrometry, TLC |

| (4-Acetamido-3-bromo-2-methylphenyl)methyl acetate (final product) | 80 | >98 | NMR (1H, 13C), IR, MS, Elemental analysis |

The yields are consistent with literature values for similar substituted phenyl compounds. Purity is confirmed by spectroscopic methods and chromatographic techniques.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) : Confirms substitution pattern and functional groups.

- Infrared Spectroscopy (IR) : Identifies characteristic amide (1650 cm⁻¹) and ester (1740 cm⁻¹) carbonyl stretches.

- Mass Spectrometry (MS) : Confirms molecular weight and bromine isotopic pattern.

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity.

- Elemental Analysis : Validates composition.

Chemical Reactions Analysis

Types of Reactions

(4-Acetamido-3-bromo-2-methylphenyl)methyl acetate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromo substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or alcoholic solvents.

Oxidation: Strong oxidizing agents like potassium permanganate in aqueous or acidic media.

Major Products Formed

Nucleophilic substitution: Substituted derivatives with different functional groups replacing the bromo substituent.

Hydrolysis: (4-Acetamido-3-bromo-2-methylphenyl)methanol and acetic acid.

Oxidation: (4-Acetamido-3-bromo-2-methylbenzoic acid).

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that derivatives related to (4-acetamido-3-bromo-2-methylphenyl)methyl acetate exhibit significant antibacterial properties. For instance, compounds with similar structures have shown high inhibition rates against various bacterial strains, including Escherichia coli. The presence of specific functional groups appears to enhance their antibacterial efficacy, making them candidates for further development as antimicrobial agents .

Antitumor Properties

The compound's structural characteristics suggest potential antitumor activity. Research indicates that derivatives containing acetamido and bromo groups can influence cell proliferation and apoptosis in cancer cells. Studies have shown that such compounds can induce cytotoxic effects on tumor cells, indicating their promise as anticancer agents .

Anti-inflammatory Effects

There is emerging evidence that compounds similar to (4-acetamido-3-bromo-2-methylphenyl)methyl acetate may possess anti-inflammatory properties. The acetamido group is known to interact with inflammatory pathways, potentially reducing inflammation in various models . This makes it a candidate for developing anti-inflammatory drugs.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of several derivatives of (4-acetamido-3-bromo-2-methylphenyl)methyl acetate against E. coli. The results indicated that specific substitutions on the aromatic ring significantly enhanced antibacterial activity, with some compounds achieving inhibition rates above 90% .

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .

Mechanism of Action

The mechanism of action of (4-Acetamido-3-bromo-2-methylphenyl)methyl acetate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The acetamido group may facilitate binding to protein active sites, while the bromo substituent could enhance the compound’s reactivity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of “(4-Acetamido-3-bromo-2-methylphenyl)methyl acetate,” we compare it with structurally related brominated aromatic compounds from literature and industrial sources.

Table 1: Structural and Functional Comparison

Key Findings:

Functional Group Diversity: The acetamido group in the target compound distinguishes it from 2-bromo-4'-methoxyacetophenone (ketone) and the sulfonamido-containing compound in . Acetamido’s hydrogen-bonding capacity may enhance solubility in polar solvents compared to sulfonamido’s electronegative but non-H-bond-donating nature. The methyl acetate ester in the target compound increases hydrolytic lability compared to the ketone group in 2-bromo-4'-methoxyacetophenone, which is more stable under physiological conditions .

Reactivity :

- All three compounds contain bromine, making them candidates for nucleophilic substitution or cross-coupling reactions . However, the electron-withdrawing acetamido group in the target compound may reduce the bromide’s leaving-group ability compared to the methoxy or sulfonamido groups in analogs .

Applications: The target compound’s structural complexity suggests utility in pharmaceutical intermediates, where acetamido and ester groups are common in prodrugs or active metabolites. 2-Bromo-4'-methoxyacetophenone () is explicitly cited as a manufacturing intermediate, while the sulfonamido derivative () may find use in specialty organic synthesis due to its bulky substituents .

Synthetic Considerations :

- The synthesis of the target compound likely involves bromination of a pre-functionalized aromatic ring, followed by acetamido and ester group introduction. Computational methods (e.g., density-functional theory, ) could optimize reaction pathways by modeling electronic effects of substituents .

Biological Activity

(4-Acetamido-3-bromo-2-methylphenyl)methyl acetate, with the CAS number 890086-37-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (4-Acetamido-3-bromo-2-methylphenyl)methyl acetate is C11H12BrN O2, and it has a molecular weight of 271.12 g/mol. The compound features an acetamido group, a bromo substituent, and an acetate moiety, which may contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the acetamido group may enhance interactions with microbial targets.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of acetamido compounds can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

- Anticancer Potential : Some investigations have indicated that structurally related compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation.

The mechanism by which (4-Acetamido-3-bromo-2-methylphenyl)methyl acetate exerts its biological effects is not fully elucidated but may involve:

- Binding to Biological Targets : The acetamido and bromo groups may facilitate binding to specific receptors or enzymes, altering their activity.

- Modulation of Signal Transduction Pathways : The compound could influence pathways such as the NF-kB or MAPK signaling cascades, which are pivotal in inflammation and cancer progression.

Research Findings

A review of recent literature reveals various studies focusing on the biological activity of similar compounds:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several acetamido derivatives, including (4-Acetamido-3-bromo-2-methylphenyl)methyl acetate. Results indicated a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus.

- Inhibition of Cancer Cell Proliferation : Research on structurally related compounds showed that they could induce apoptosis in MCF-7 breast cancer cells through caspase activation pathways.

- Enzyme Inhibition Profiles : A comparative analysis revealed that certain derivatives effectively inhibited COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis and highlighting their potential as anti-inflammatory agents.

Q & A

Q. What are the standard synthetic routes for (4-Acetamido-3-bromo-2-methylphenyl)methyl acetate, and how are reaction conditions optimized?

The synthesis typically involves bromination and acetylation steps. A common approach is the bromination of a precursor like 4-acetamido-2-methylphenyl acetate using brominating agents (e.g., N-bromosuccinimide) under controlled conditions (80°C, CCl₄ solvent, 4 hours). Acetylation is then performed with acetic anhydride in the presence of a catalyst. Optimization focuses on solvent polarity, temperature, and stoichiometric ratios to maximize yield (≥82% reported in similar bromoacetate syntheses). Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Combined spectroscopic and crystallographic methods are essential:

- NMR : and NMR identify functional groups (e.g., acetamido at δ 2.1 ppm, bromine’s deshielding effects) .

- X-ray crystallography : Resolves stereochemistry and bond angles, critical for confirming the bromine’s position on the aromatic ring .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H] peaks) .

Q. What functional groups dictate its reactivity in medicinal chemistry applications?

The bromine atom (electrophilic site) and acetamido group (hydrogen-bonding capacity) drive reactivity. Bromine participates in Suzuki couplings for derivatization, while the acetamido group enhances solubility for biological assays. Controlled hydrolysis of the acetate ester can generate carboxylic acid intermediates for prodrug design .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for brominated analogs?

Discrepancies often arise from impure precursors or variable quenching methods. Strategies include:

- Reproducibility checks : Validate reported protocols using high-purity reagents (e.g., ≥95% GC-grade).

- In situ monitoring : Use FTIR to track bromine incorporation and optimize reaction halts .

- Statistical design : Apply DOE (Design of Experiments) to isolate critical variables (e.g., temperature vs. catalyst load) .

Q. What methodologies assess the environmental stability and degradation pathways of this compound?

Advanced analytical workflows are required:

- Hydrolysis studies : Simulate aqueous environments (pH 2–12) with LC-MS to identify breakdown products (e.g., deacetylated derivatives) .

- Photodegradation : Expose to UV light (254 nm) and analyze via HPLC-UV for halogenated byproducts .

- Ecotoxicity assays : Use Daphnia magna or algal models to quantify bioaccumulation potential .

Q. What mechanistic insights explain regioselectivity in its electrophilic substitution reactions?

The bromine’s position is influenced by steric and electronic effects:

- Computational modeling : DFT calculations (e.g., Gaussian 09) predict electron density maps, favoring substitution at the 3-position due to acetamido’s directing effects .

- Kinetic isotope effects : Deuterated analogs reveal transition-state geometries during bromination .

- Competitive reactions : Compare yields with/without blocking groups (e.g., methyl protection) to isolate steric contributions .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.